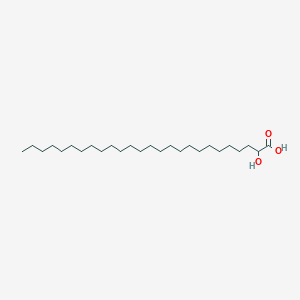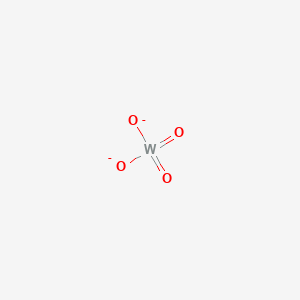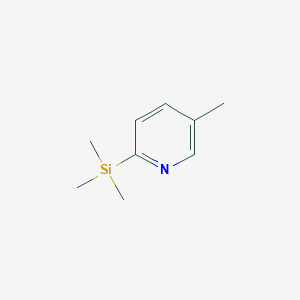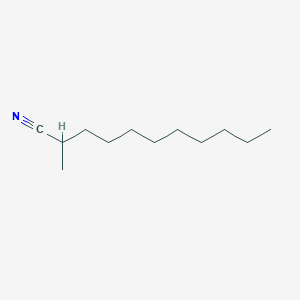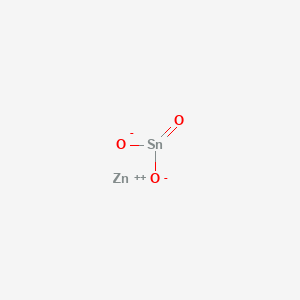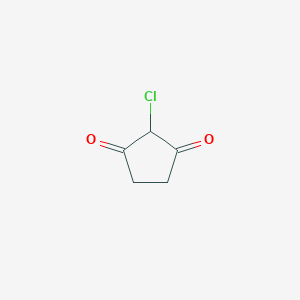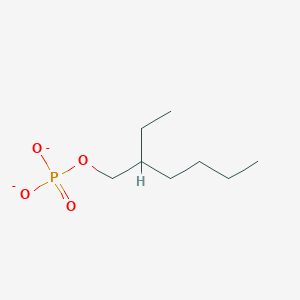
2-Ethylhexyl dihydrogen phosphate
Overview
Description
2-Ethylhexyl dihydrogen phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and extraction agent for rare earth metals .
Mechanism of Action
Target of Action
2-Ethylhexyl dihydrogen phosphate (EHDP) is an organic phosphate ester compound
Mode of Action
They can form covalent bonds with biological molecules, altering their properties and functions .
Biochemical Pathways
Phosphate esters are involved in numerous biochemical pathways, including energy metabolism and signal transduction .
Pharmacokinetics
As a phosphate ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Phosphate esters can alter the function of proteins and other biomolecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EHDP. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances that can interact with phosphate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl dihydrogen phosphate typically involves the esterification of 2-ethylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reactants: 2-ethylhexanol and phosphoric acid.
Catalyst: A suitable catalyst is used to facilitate the reaction.
Reaction Conditions: The reaction mixture is heated and stirred at a specific temperature and pressure to promote esterification.
Purification: The product is purified through distillation or other separation techniques to remove impurities.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The final product is then subjected to quality control measures before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphates.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Various phosphates.
Substitution: Modified esters with different functional groups.
Scientific Research Applications
2-Ethylhexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chromatography.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a plasticizer, flame retardant, and extraction agent for rare earth metals
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Comparison: 2-Ethylhexyl dihydrogen phosphate is unique due to its specific ester structure, which imparts distinct chemical properties. Compared to bis(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphate, it has a different reactivity profile and is used in different applications. Tris(2-ethylhexyl) phosphate, on the other hand, has multiple ester groups, making it more suitable for certain industrial uses .
Properties
IUPAC Name |
2-ethylhexyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKDOMVGKKPJBH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | Phosphoric acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12645-31-7 | |
| Record name | Phosphoric acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, 2-ethylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Ethylhexyl dihydrogen phosphate (H2MEHP) interact with rare-earth elements (REEs) and what are the downstream effects?
A1: H2MEHP acts as a complexing agent for REEs. When combined with bis(2-ethylhexyl) hydrogen phosphate (HDEHP) and adsorbed onto a C18 cartridge, it effectively extracts REEs from seawater. [] This complexation allows for the separation and preconcentration of REEs, enabling their accurate measurement by inductively coupled plasma mass spectrometry (ICPMS). []
Q2: What is the structural characterization of H2MEHP?
A2: While the provided abstracts do not explicitly mention the molecular formula and weight of H2MEHP, it is a diester of phosphoric acid. The lack of spectroscopic data in the abstracts makes it impossible to answer that part of the question based on the provided information.
Q3: What is the material compatibility of H2MEHP and how does it perform under various conditions?
A3: H2MEHP demonstrates compatibility with other materials like HDEHP and C18 cartridges for the purpose of REE extraction. [] Information on its performance under various conditions, beyond its application in seawater, is not provided in the abstracts.
Q4: Aside from REE extraction, are there other applications for H2MEHP?
A4: Yes, one of the abstracts mentions the use of H2MEHP in the formulation of a liquid photosensitive corrosion-resistant printing ink. [] In this application, it is suggested that H2MEHP contributes to the ink's tenacity, uniform dispersion, and stability. []
Q5: Are there any studies on the radiolysis of H2MEHP?
A5: While one abstract mentions the "Radiolysis of di-2-ethylhexyl hydrogen phosphate and its toluene solutions," it does not provide any specific findings or insights from the research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




